

R162 (Binimetinib) in Combination with Standard Chemotherapy: A Comparative Guide

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Compound of Interest

Compound Name: R162

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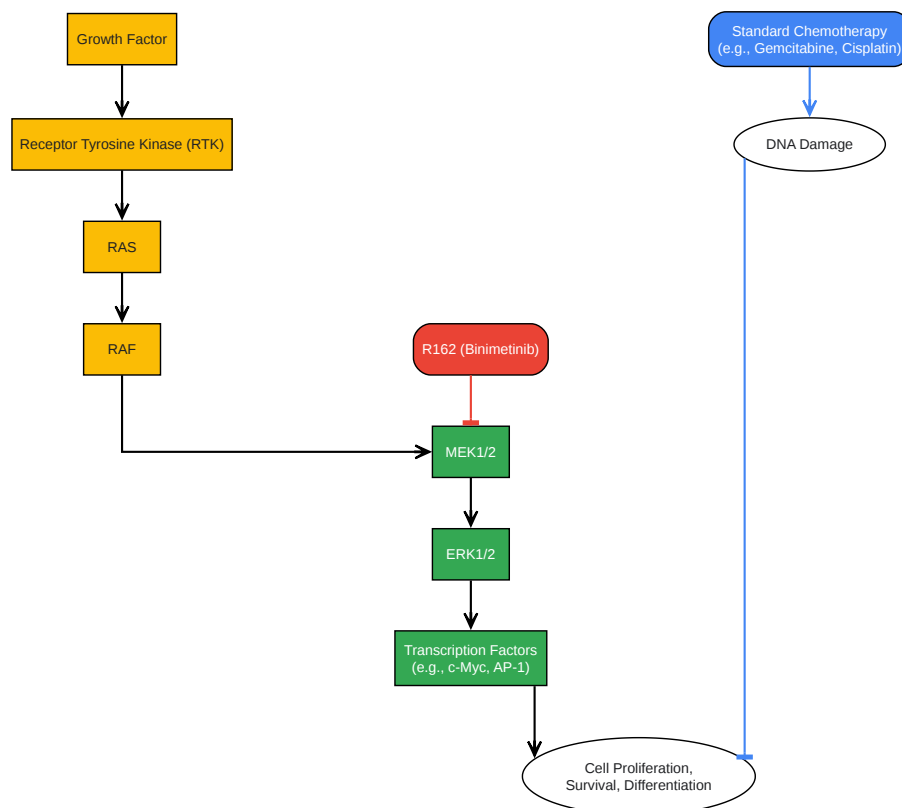
For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of **R162** (binimetinib), a MEK1/2 inhibitor, in combination with standard chemotherapy agents. The information is compiled from preclinical and clinical studies to support research and drug development efforts.

Mechanism of Action: The MAPK/ERK Signaling Pathway

Binimetinib is a potent and selective inhibitor of MEK1 and MEK2 (Mitogen-activated protein kinase kinase 1 and 2). These kinases are central components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and survival. By inhibiting MEK1/2, binimetinib blocks the phosphorylation and activation of ERK1/2, thereby inhibiting downstream signaling and reducing tumor growth.

The following diagram illustrates the position of binimetinib's action within the MAPK/ERK signaling pathway.



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Figure 1: Simplified MAPK/ERK signaling pathway and points of intervention.

Preclinical and Clinical Data Summary

The combination of binimetinib with various standard chemotherapy agents has been investigated in both preclinical models and clinical trials across different cancer types. The rationale for these combinations is to target distinct but complementary pathways involved in tumor growth and survival.

Combination with Gemcitabine and Cisplatin

A phase I/II clinical trial evaluated binimetinib in combination with gemcitabine and cisplatin in patients with untreated advanced biliary tract cancer (BTC).[1][2] Preclinical data supported this combination, suggesting that an interrupted dosing schedule of binimetinib could be effective with chemotherapy.[1]

Table 1: Efficacy and Safety of Binimetinib with Gemcitabine and Cisplatin in Advanced BTC

Endpoint	Result	Citation
Phase I		
Maximum Tolerated Dose (MTD)	Binimetinib 45 mg orally twice daily with gemcitabine 800 mg/m ² and cisplatin 20 mg/m ²	[1]
Phase II		
Progression-Free Survival (PFS) at 6 months	54%	[1]
Objective Response Rate (ORR)	36%	[1]
Median Overall Survival (OS)	13.3 months (95% CI, 9.8-16.5)	[1]
Most Common Grade 3/4 Adverse Events	Neutropenia	[3]

Combination with Capecitabine

A phase Ib study investigated the combination of binimetinib and capecitabine in patients with gemcitabine-pretreated advanced biliary tract cancer.[4][5] Preclinical findings indicated a synergistic effect between MEK inhibitors and 5-FU (the active metabolite of capecitabine).[4]

Table 2: Efficacy and Safety of Binimetinib with Capecitabine in Advanced BTC

Endpoint	Result	Citation
Phase Ib		
Recommended Phase II Dose (RP2D)	Binimetinib 30 mg and capecitabine 1250 mg/m ² , both twice daily, 2 weeks on/1 week off	[4]
Efficacy (in 34 evaluable patients)		
Objective Response Rate (ORR)	17.6%	[4]
Disease Control Rate (DCR)	76.5%	[4]
Median Progression-Free Survival (PFS)	3.9 months	[4]
Median Overall Survival (OS)	8.0 months	[4]
Most Common Grade 3 Adverse Events	Anemia (11.8%), Fatigue (5.9%)	[4]

Combination with FOLFOX (5-Fluorouracil, Leucovorin, Oxaliplatin)

A phase I clinical trial assessed the combination of binimetinib with FOLFOX in patients with advanced metastatic colorectal cancer (mCRC) who had failed prior standard therapies.[6][7]

Table 3: Efficacy and Safety of Binimetinib with FOLFOX in mCRC

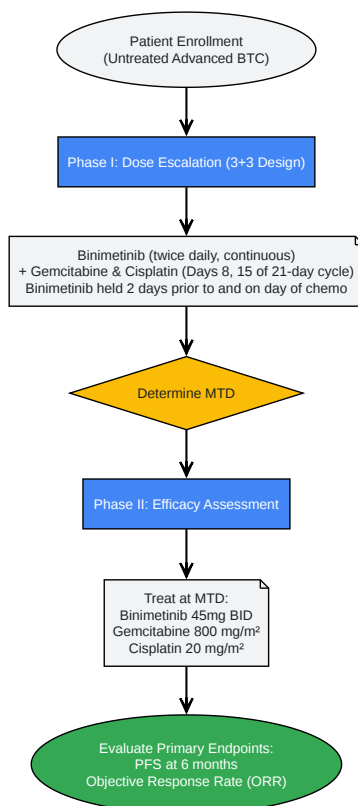
Endpoint	Result	Citation
Phase I		
Maximum Tolerated Dose (MTD)	Binimetinib 45 mg orally twice daily (continuous or intermittent dosing) with FOLFOX	[6]
Efficacy (Continuous Dosing)		
Stable Disease (SD) at 2 months	69% (9 of 13 evaluable patients)	[7]
Median Progression-Free Survival (PFS)	3.5 months	[7]

Experimental Protocols

Binimetinib with Gemcitabine and Cisplatin in Advanced BTC (Phase I/II Trial)

- Patient Population: Untreated advanced biliary tract cancer.[1]
- Dosing and Administration:
 - Phase I (Dose Escalation): A standard 3+3 design was used. Patients received oral binimetinib twice daily continuously, with gemcitabine and cisplatin administered on days 8 and 15 of a 21-day cycle. Binimetinib was withheld for 2 days before and on the day of each chemotherapy treatment.[1][3]
 - Phase II: Patients received the MTD determined in Phase I: binimetinib 45 mg orally twice daily with gemcitabine 800 mg/m² and cisplatin 20 mg/m². [1]
- Endpoints:
 - Primary (Phase I): MTD.[1]
 - Primary (Phase II): PFS at 6 months and ORR.[1]

The following diagram outlines the experimental workflow for this clinical trial.



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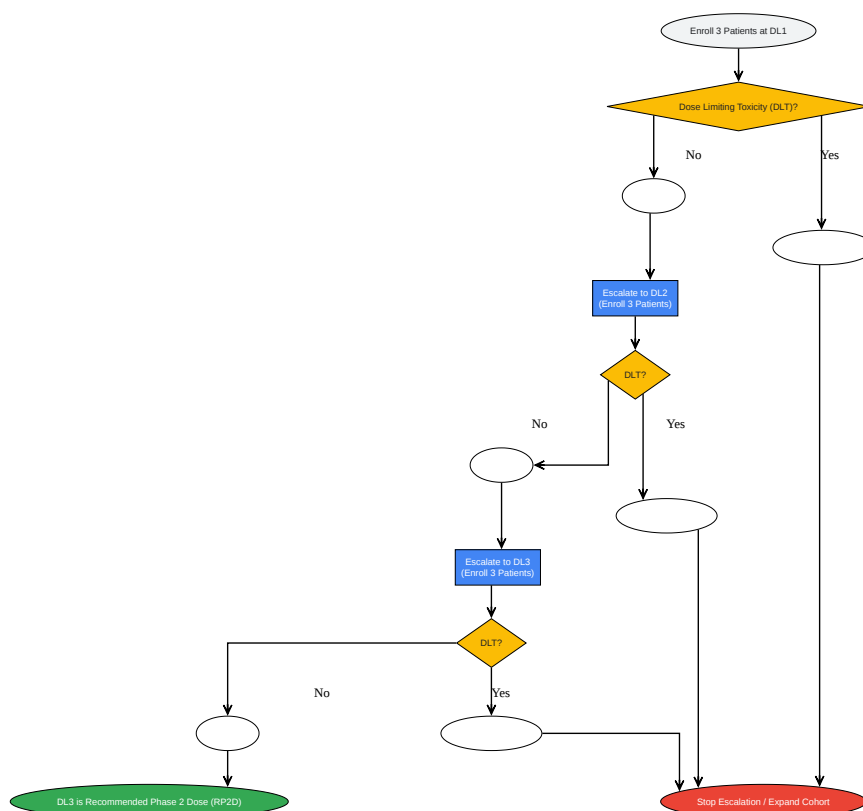
Figure 2: Workflow for the Phase I/II trial of Binimetinib with Gemcitabine and Cisplatin.

Binimetinib with Capecitabine in Advanced BTC (Phase Ib Trial)

- Patient Population: Gemcitabine-pretreated advanced biliary tract cancer.[4]
- Dosing and Administration:
 - Dose Escalation: Three dose levels were tested using a 3+3 design. Binimetinib and capecitabine were administered twice daily for 2 weeks, followed by a 1-week rest period (3-week cycles).[4]

- Dose Levels:
 - DL1: Binimetinib 15mg, Capecitabine 1000 mg/m²
 - DL2: Binimetinib 30mg, Capecitabine 1000 mg/m²
 - DL3: Binimetinib 30mg, Capecitabine 1250 mg/m²[\[4\]](#)
- Endpoints:
 - Primary (Dose Escalation): MTD.[\[4\]](#)
 - Primary (Expansion Cohort): 3-month PFS rate.[\[4\]](#)

The following diagram illustrates the logical relationship in the dose-escalation phase of this trial.



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Figure 3: Dose escalation logic for the Phase Ib trial of Binimetinib with Capecitabine.

Conclusion

The combination of **R162** (binimetinib) with standard chemotherapy agents has shown promising activity in clinical trials, particularly in biliary tract and colorectal cancers. The manageable safety profiles observed in these studies support further investigation of these combination therapies. Future research should focus on identifying predictive biomarkers to select patient populations most likely to benefit from these targeted therapy and chemotherapy combinations.

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